molecular formula C14H21N3O3 B6749902 1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea

1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea

Cat. No.: B6749902
M. Wt: 279.33 g/mol
InChI Key: UBONXFDUVHZKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position, and an oxane (tetrahydropyran) ring attached via an ethyl linker to the urea moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea typically involves the reaction of 6-methyl-2-aminopyridine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:

    Step 1: Synthesis of the isocyanate intermediate.

    Step 2: Reaction of the isocyanate intermediate with 6-methyl-2-aminopyridine to form the urea derivative.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and automated systems can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)-3-[2-(tetrahydrofuran-2-yloxy)ethyl]urea: Similar structure with a tetrahydrofuran ring instead of an oxane ring.

    1-(6-Methylpyridin-2-yl)-3-[2-(methoxy)ethyl]urea: Similar structure with a methoxy group instead of an oxane ring.

Uniqueness

1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea is unique due to the presence of the oxane ring, which imparts specific chemical and biological properties. The oxane ring can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11-5-4-6-12(16-11)17-14(18)15-8-10-20-13-7-2-3-9-19-13/h4-6,13H,2-3,7-10H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBONXFDUVHZKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.